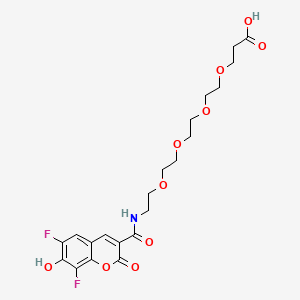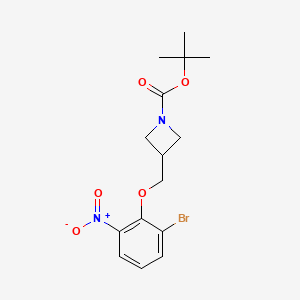
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-6-nitrophenol with tert-butyl 3-azetidine-1-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The phenoxy group can be oxidized to form quinones.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide or potassium thiocyanate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-6-bromophenoxy derivatives.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is primarily based on its ability to interact with various molecular targets. The azetidine ring can engage in hydrogen bonding and van der Waals interactions, while the phenoxy and nitro groups can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate stands out due to its combination of a bromine atom, a nitro group, and an azetidine ring
特性
分子式 |
C15H19BrN2O5 |
|---|---|
分子量 |
387.23 g/mol |
IUPAC名 |
tert-butyl 3-[(2-bromo-6-nitrophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-7-10(8-17)9-22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3 |
InChIキー |
UONCEYPSOBCGPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


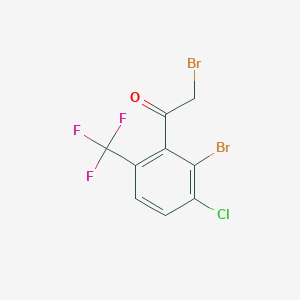
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
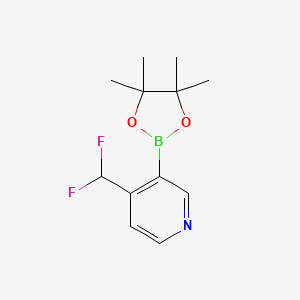



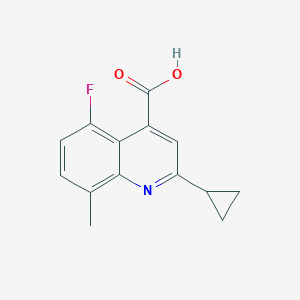

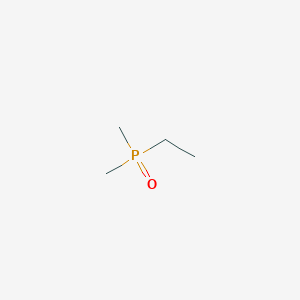
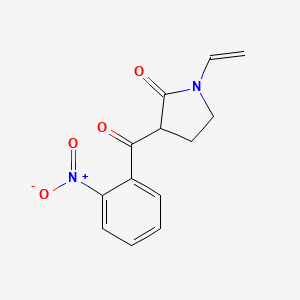

![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
